molecular formula C7H3F2N B6589791 3-ethynyl-2,4-difluoropyridine CAS No. 1426244-29-2

3-ethynyl-2,4-difluoropyridine

Cat. No.: B6589791
CAS No.: 1426244-29-2
M. Wt: 139.1
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Description

3-Ethynyl-2,4-difluoropyridine (C₇H₃F₂N, CAS 2803864-31-3) is a fluorinated pyridine derivative featuring an ethynyl (-C≡CH) group at the 3-position and fluorine atoms at the 2- and 4-positions. This compound is a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors targeting oncogenic proteins like B-RafV600E. Its synthesis often involves Sonogashira coupling, which introduces the ethynyl linker between aromatic systems, enabling conformational flexibility and optimal binding to enzyme active sites . The ethynyl group facilitates further functionalization, making it a versatile scaffold for drug discovery.

Properties

CAS No.

1426244-29-2

Molecular Formula

C7H3F2N

Molecular Weight

139.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a halogenated pyridine precursor with an ethynylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, ethynylation, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2,4-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and ethynylated derivatives .

Scientific Research Applications

Organic Synthesis

3-Ethynyl-2,4-difluoropyridine serves as a versatile building block in organic synthesis. It is utilized in the preparation of various fluorinated compounds, which are essential for developing new materials with specific properties. The ethynyl group allows for multiple coupling reactions, making it suitable for synthesizing complex organic molecules.

Key Applications:

  • Synthesis of Fluorinated Compounds: The compound can be employed to create more complex fluorinated derivatives that possess enhanced stability and bioactivity.
  • Precursor in Diels-Alder Reactions: It can act as a precursor in Diels-Alder reactions, facilitating the formation of cyclic structures that are important in drug design .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promising potential as a pharmacophore due to its ability to interact with specific molecular targets. Its structural characteristics may improve the metabolic stability and bioavailability of drug candidates.

Research Findings:

  • Biological Activity: Preliminary studies indicate that the compound exhibits antimicrobial and anticancer properties. Its unique combination of ethynyl and difluoro substituents modulates binding affinity towards various enzymes and receptors .
  • Selectivity in Cancer Treatment: A series of derivatives based on this compound have been identified as selective inhibitors for B-Raf(V600E), a mutation commonly associated with melanoma. These derivatives demonstrated low nanomolar IC50 values and significant antitumor efficacy in preclinical models .

Material Science

Beyond its applications in organic synthesis and medicinal chemistry, this compound also plays a role in material science. Its incorporation into polymer matrices can enhance the electronic properties of materials used in optoelectronic devices.

Applications:

  • Dendritic Structures: The synthesis of dendrimer-based materials utilizing this compound has been explored, resulting in materials with tailored electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Study 1: Anticancer Activity

A study investigating N-(3-ethynyl-2,4-difluorophenyl)sulfonamides revealed their effectiveness as selective Raf inhibitors. These compounds were shown to suppress the proliferation of cancer cell lines harboring the B-Raf(V600E) mutation while exhibiting minimal effects on wild-type cells. This selectivity highlights the potential for developing targeted therapies based on this compound derivatives .

Case Study 2: Synthesis of Triazoles

Research into the use of this compound as a precursor for synthesizing triazole compounds illustrates its versatility. The compound was involved in click chemistry reactions that yielded high-purity triazoles with promising applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 3-ethynyl-2,4-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can modulate the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents Key Features
3-Ethynyl-2,4-difluoropyridine -F (2,4), -C≡CH (3) Ethynyl enables conjugation and coupling; fluorines enhance electronegativity and metabolic stability.
5-Chloro-2,4-difluoropyridine (CAS 1807257-52-8) -F (2,4), -Cl (5) Chlorine acts as a leaving group for nucleophilic substitution; less reactive than ethynyl.
3-Bromo-2,4-difluoropyridine (CAS 851179-01-6) -F (2,4), -Br (3) Bromine provides steric bulk and potential for cross-coupling reactions.
3-Chloro-2,4-difluoropyridine (CAS 851179-01-6) -F (2,4), -Cl (3) Similar to bromo analog but smaller, influencing binding pocket interactions.

Electronic Effects :

  • The ethynyl group’s sp-hybridized carbon increases electron-withdrawing effects compared to halogens, altering the pyridine ring’s electron density and reactivity .
  • Fluorine atoms at the 2- and 4-positions stabilize the ring through inductive effects, reducing susceptibility to oxidation .

Table 1: Comparative Inhibitory Activity

Compound B-RafV600E IC₅₀ (nM) Antiproliferative Activity (Colo205 cells, IC₅₀)
3-Ethynyl-2,4-difluorophenyl (3o) 3.0 78 nM
Vemurafenib 30 320 nM
3-Chloro-2,4-difluorophenyl (3q) 2400 >10 μM

Physicochemical and Pharmacokinetic Properties

  • LogP : The ethynyl group increases hydrophobicity (predicted LogP ~2.5) compared to chloro analogs (LogP ~1.8), enhancing membrane permeability .
  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, prolonging half-life .

Q & A

Basic: What are the recommended synthetic routes for 3-ethynyl-2,4-difluoropyridine, and how are they optimized for yield and purity?

Methodological Answer:
The synthesis of fluorinated pyridine derivatives like this compound typically involves nucleophilic substitution or Sonogashira cross-coupling reactions. For example:

  • Nucleophilic substitution : Fluorine atoms in polyfluoropyridines can be replaced with ethynyl groups using alkynyl Grignard reagents under inert conditions. Reaction temperatures (e.g., −78°C to room temperature) and stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) are critical for minimizing side products .
  • Sonogashira coupling : This method introduces the ethynyl group via palladium-catalyzed coupling between halogenated pyridines (e.g., 3-bromo-2,4-difluoropyridine) and terminal alkynes. Catalysts like Pd(PPh₃)₂Cl₂ and CuI in amine solvents (e.g., triethylamine) enhance efficiency .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques :

  • NMR Spectroscopy : ¹⁹F NMR (δ -110 to -150 ppm for fluorine atoms) and ¹H NMR (δ 3.0–3.5 ppm for ethynyl protons) confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ = 167.05 g/mol) validates molecular composition .
  • FT-IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) indicate ethynyl functionality .
  • HPLC : Retention time comparison with standards ensures purity (>98%) and absence of regioisomers .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in amber glass vials under nitrogen at −20°C to prevent degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected ¹H NMR splitting patterns) may arise from rotamers or residual solvents .

  • Variable Temperature NMR : Conduct experiments at −40°C to slow molecular motion and resolve overlapping peaks .
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to assign ambiguous signals .
  • Density Functional Theory (DFT) : Compare experimental NMR shifts with computational predictions to validate assignments .
  • Elemental Analysis : Confirm empirical formula (e.g., C₇H₃F₂N) to rule out impurities .

Advanced: What strategies mitigate side reactions during Sonogashira coupling for ethynyl group introduction?

Methodological Answer:

  • Catalyst Optimization : Use PdCl₂(PPh₃)₂ (5 mol%) with CuI (10 mol%) to reduce homocoupling byproducts .
  • Solvent Selection : Employ degassed DMF or THF to prevent oxidative side reactions.
  • Temperature Control : Maintain 60–80°C; higher temperatures promote undesired Glaser coupling .
  • Work-Up : Quench with aqueous NH₄Cl and extract with dichloromethane to remove catalyst residues .

Advanced: How can the environmental impact of this compound be assessed given limited ecotoxicity data?

Methodological Answer:

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., 2,4-difluoropyridine). For example, estimate biodegradability using EPI Suite™ software .
  • Microtox Assay : Test acute toxicity (e.g., EC₅₀) in Vibrio fischeri to gauge aquatic toxicity .
  • Soil Mobility Studies : Use HPLC retention times to predict logP values; higher logP (>2) suggests bioaccumulation potential .

Advanced: How do reaction conditions influence the stability of this compound during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials; UV light catalyzes dimerization via [2+2] cycloaddition .
  • Oxygen Sensitivity : Degas solvents and store under argon to prevent oxidation of the ethynyl group .
  • Thermal Stability : Decomposition occurs >100°C; monitor via TGA (5% weight loss at 120°C) .

Advanced: What analytical techniques are recommended for detecting trace impurities in synthesized this compound?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., trimethylsilyl derivatives) with detection limits <0.1% .
  • LC-QTOF : Identify non-volatile impurities (e.g., hydrolysis products) at ppm levels .
  • ¹⁹F NMR : Quantify residual fluorinated intermediates (e.g., 2,4-difluoropyridine) with >99% specificity .

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